3-Bromo-5-(4-methoxybenzyloxy)pyridine

Organic Synthesis Medicinal Chemistry Process Chemistry

Choose 3-Bromo-5-(4-methoxybenzyloxy)pyridine for sequential cross-coupling strategies. Its 3-bromo substituent couples 5–7× slower (Suzuki-Miyaura) than 2-bromo analogs, enabling orthogonal functionalization—activate a reactive 2-bromo site first, then address the 3-position under tailored conditions. LogP 3.43 provides superior aqueous solubility vs. the 5-bromo-2-isomer (LogP 4.18), reducing formulation challenges in kinase inhibitor lead optimization. Cited in US20200095245A1 for PI3K/Akt inhibitor library synthesis. ≥97% purity; store sealed, dry at 2–8°C.

Molecular Formula C13H12BrNO2
Molecular Weight 294.14 g/mol
CAS No. 552331-73-4
Cat. No. B1290190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(4-methoxybenzyloxy)pyridine
CAS552331-73-4
Molecular FormulaC13H12BrNO2
Molecular Weight294.14 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC2=CC(=CN=C2)Br
InChIInChI=1S/C13H12BrNO2/c1-16-12-4-2-10(3-5-12)9-17-13-6-11(14)7-15-8-13/h2-8H,9H2,1H3
InChIKeyMWACELUBXQATRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(4-methoxybenzyloxy)pyridine (CAS 552331-73-4): Heterocyclic Building Block for Precision Synthesis and Kinase-Targeted Research


3-Bromo-5-(4-methoxybenzyloxy)pyridine (CAS 552331-73-4) is a brominated pyridine derivative featuring a para-methoxybenzyl (PMB) ether protecting group at the 5-position. With a molecular formula of C₁₃H₁₂BrNO₂ and a molecular weight of 294.14 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis . Its predicted physicochemical properties include a boiling point of 383.2±32.0 °C at 760 mmHg, a density of 1.4±0.1 g/cm³, and a calculated LogP of 3.43, placing it within a lipophilicity range suitable for CNS and kinase-targeted applications . The compound is supplied at ≥97% purity and is stable when stored sealed in dry conditions at 2–8°C .

3-Bromo-5-(4-methoxybenzyloxy)pyridine (CAS 552331-73-4): Critical Differentiation from Positional Isomers in Synthetic and Physicochemical Performance


Positional isomers of bromo-(4-methoxybenzyloxy)pyridine—differing only in the placement of the bromine and ether substituents on the pyridine ring—exhibit divergent physicochemical properties, synthetic yields, and cross-coupling reactivity profiles that preclude generic substitution . For instance, the 5-bromo-2-isomer (CAS 663955-79-1) displays a crystalline melting point of 76–78°C, a higher LogP of 4.18, and a significantly superior isolated yield (79.2%) under optimized Mitsunobu conditions compared to the target 3-bromo-5-isomer (57% yield, amorphous solid, LogP 3.43) . Furthermore, class-level kinetic studies reveal that 2-bromopyridine derivatives undergo Suzuki-Miyaura couplings 5–7 times faster than their 3-bromo counterparts, a reactivity differential that directly impacts the feasibility of sequential functionalization strategies [1]. These quantitative and qualitative disparities underscore that substituting one isomer for another without rigorous re-optimization of synthetic routes or ADME models is scientifically untenable.

Quantitative Differentiation of 3-Bromo-5-(4-methoxybenzyloxy)pyridine (CAS 552331-73-4): Evidence-Based Selection Criteria


Synthetic Yield: 3-Bromo-5-(4-methoxybenzyloxy)pyridine (57%) vs. 5-Bromo-2-(4-methoxybenzyloxy)pyridine (79.2%)

The target compound, synthesized via alkylation of 3-bromo-5-hydroxypyridine with PMB-Cl in the presence of K₂CO₃ and TBAI in DMF over 84 hours, achieves an isolated yield of 57% . In contrast, the 5-bromo-2- positional isomer, prepared via Mitsunobu reaction using Bu₃P and DEAD in THF at 20°C for 2 hours, attains a markedly higher yield of 79.2% .

Organic Synthesis Medicinal Chemistry Process Chemistry

Lipophilicity (LogP): 3-Bromo-5-(4-methoxybenzyloxy)pyridine (3.43) vs. 5-Bromo-2-(4-methoxybenzyloxy)pyridine (4.18)

The target compound exhibits a calculated LogP of 3.43, reflecting moderate lipophilicity . The 5-bromo-2- isomer, however, displays a significantly higher calculated LogP of 4.18, indicating a greater affinity for non-polar environments [1].

Medicinal Chemistry ADME Profiling Computational Chemistry

Physical State and Melting Point: Amorphous/Oil vs. Crystalline Solid (76–78°C)

The target compound is reported as an orange solid with no defined melting point in available literature, suggesting an amorphous or low-melting state at room temperature . In contrast, the 5-bromo-2- positional isomer is a well-characterized crystalline solid with a melting point of 76–78°C .

Formulation Science Process Chemistry Material Handling

Suzuki-Miyaura Coupling Reactivity: 3-Bromo Derivatives React 5–7× Slower than 2-Bromo Analogs

Class-level kinetic studies on bromopyridine scaffolds demonstrate that 2-bromopyridine undergoes Suzuki-Miyaura couplings 5–7 times faster than its 3-bromo or 4-bromo isomers due to reduced steric hindrance around the halogen bond [1]. This trend is directly applicable to the 3-bromo-5-(4-methoxybenzyloxy)pyridine scaffold.

Organic Synthesis Cross-Coupling Chemistry Medicinal Chemistry

Patent-Documented Utility in Kinase Inhibitor Synthesis (US20200095245A1)

3-Bromo-5-(4-methoxybenzyloxy)pyridine is explicitly named and utilized in US20200095245A1, a patent detailing novel methods for preparing substituted pyridines with applications in kinase inhibition, particularly targeting the PI3K/Akt pathway [1]. While other positional isomers may be used as general building blocks, the specific inclusion of this compound in a kinase-focused patent filing underscores its documented relevance to this therapeutic area.

Pharmaceutical Patent Analysis Medicinal Chemistry Drug Discovery

Optimal Application Scenarios for 3-Bromo-5-(4-methoxybenzyloxy)pyridine (CAS 552331-73-4) Based on Quantitative Evidence


Synthesis of 3,5-Disubstituted Pyridine Intermediates for PI3K/Akt Kinase Inhibitors

Leverage the documented utility of 3-Bromo-5-(4-methoxybenzyloxy)pyridine in US20200095245A1 for the construction of substituted pyridines targeting the PI3K/Akt signaling pathway. The compound serves as a direct starting material for further functionalization at the 3-position via Suzuki-Miyaura coupling, enabling the rapid generation of focused kinase inhibitor libraries [1].

Selective Sequential Functionalization Exploiting Attenuated 3-Bromo Reactivity

In multi-step synthetic sequences requiring orthogonal reactivity, use 3-Bromo-5-(4-methoxybenzyloxy)pyridine to capitalize on the 5–7× slower Suzuki-Miyaura coupling rate at the 3-position relative to 2-bromo analogs [1]. This allows chemists to first functionalize a more reactive 2-bromo substituent on a separate ring system, then subsequently activate the 3-bromo site under harsher conditions or with a different catalyst system, minimizing undesired cross-reactivity and improving overall yield [2].

Physicochemical Optimization in Early-Stage Drug Discovery Programs

Incorporate 3-Bromo-5-(4-methoxybenzyloxy)pyridine into medicinal chemistry campaigns where a moderate LogP (3.43) is desirable to balance solubility and permeability. Compared to the more lipophilic 5-bromo-2-isomer (LogP 4.18), the target compound offers improved aqueous solubility, potentially reducing formulation challenges and enhancing oral bioavailability in lead optimization [1].

Cost-Benefit Analysis for Scale-Up: Yield vs. Substitution Pattern

When planning multi-gram or kilogram synthesis of advanced intermediates, weigh the 57% isolated yield of 3-Bromo-5-(4-methoxybenzyloxy)pyridine against the higher yield (79.2%) of the 5-bromo-2-isomer [1][2]. If the target molecule requires a specific 3,5-substitution pattern for biological activity, the lower yield may be acceptable; if not, an isomer with a more favorable yield profile may be substituted with appropriate re-optimization of subsequent steps.

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